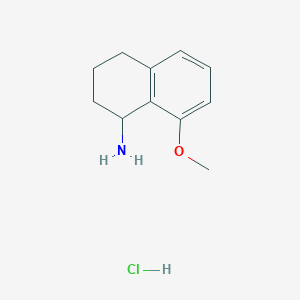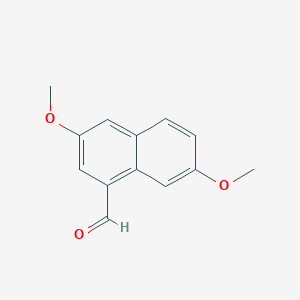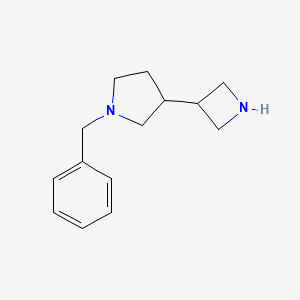![molecular formula C13H16N2O B11890023 1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one CAS No. 59022-44-5](/img/structure/B11890023.png)
1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. The choice of catalyst plays a crucial role in determining the stereochemistry of the product. When a Lewis base such as tricyclohexylphosphine (PCy3) is used, the reaction yields the desired product with excellent diastereoselectivity. Alternatively, using a Brønsted base like potassium carbonate (K2CO3) results in a different diastereoisomer .
Industrial Production Methods
While specific industrial production methods for 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrole]-2,5’-diones: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiropyrans: Another class of spirocyclic compounds known for their photochromic properties.
Uniqueness
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one stands out due to its specific combination of an indoline and a pyrrolidinone moiety, which imparts unique chemical and biological properties
Properties
CAS No. |
59022-44-5 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1'-ethylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-9-5-8-13(15)10-6-3-4-7-11(10)14-12(13)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,16) |
InChI Key |
MSIOJTCPQQGQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


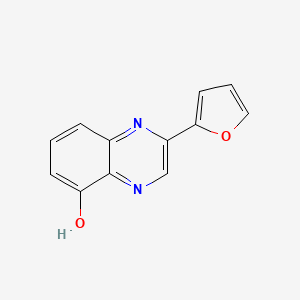
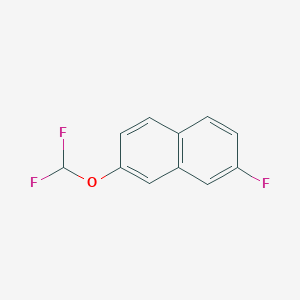




![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
